molecular formula C7H4BrNS B1281774 3-Bromothieno[3,2-b]pyridine CAS No. 94191-12-5

3-Bromothieno[3,2-b]pyridine

Cat. No. B1281774
CAS RN: 94191-12-5
M. Wt: 214.08 g/mol
InChI Key: TYQIGSHNHLULNO-UHFFFAOYSA-N
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Description

3-Bromothieno[3,2-b]pyridine is a brominated heterocyclic compound that serves as a key intermediate in the synthesis of various chemically and biologically significant molecules. It is characterized by the presence of a thiophene and pyridine ring fused together with a bromine atom attached to the thiophene ring. This compound is particularly valuable in the field of organic synthesis and drug discovery due to its potential to undergo various chemical transformations.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves palladium-catalyzed reactions, as seen in the preparation of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones . Similarly, the synthesis of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, which are structurally related to 3-bromothieno[3,2-b]pyridine, utilizes a Pd-catalyzed amination followed by a bromination/cyclization process . These methods highlight the versatility of brominated heterocycles as building blocks for complex molecules.

Molecular Structure Analysis

The molecular structure of 3-bromothieno[3,2-b]pyridine-related compounds has been characterized using various techniques, including X-ray diffraction . The crystal structure analysis provides insight into the molecular geometry, intermolecular interactions, and the overall solid-state arrangement of these compounds, which is crucial for understanding their reactivity and properties.

Chemical Reactions Analysis

The reactivity of brominated heterocycles like 3-bromothieno[3,2-b]pyridine is exemplified by their ability to undergo regioselective bromination , iodine-mediated cyclization , and nucleophilic aromatic substitution (SNAr) reactions . These reactions are pivotal for further functionalization and the creation of diverse heterocyclic compounds with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromothieno[3,2-b]pyridine derivatives are influenced by their molecular structure. For instance, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and their evaluation as antitumor agents demonstrate the importance of the bromothienopyridine core in medicinal chemistry . The electrochemical and photophysical properties of these compounds are also of interest, as they can inform the design of new materials for electronic applications .

Scientific Research Applications

Synthesis and Chemical Properties

3-Bromothieno[3,2-b]pyridine is a versatile compound used in the synthesis of various chemically significant derivatives. The regioselective bromination of thieno[2,3-b]pyridine leads to the production of 4-bromothieno[2,3-b]pyridine, a building block in drug discovery research due to its selectivity and excellent yield in subsequent cross-coupling reactions (Lucas et al., 2015). Additionally, the synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one through a telescoped procedure has been developed, reducing risks associated with classical methods and highlighting its role in facilitating E/Z-isomerization of intermediates (Boros & Kaldor, 2015).

Fluorescence and Optical Properties

3-Bromothieno[3,2-b]pyridine derivatives exhibit unique fluorescence and optical properties. For instance, the impact of donor-acceptor substituents on the absorption emission properties and fluorescent quantum yield of thienopyridine derivatives has been a subject of study. This illustrates its potential in the development of materials with specific optical characteristics (Toche & Chavan, 2013).

Antitumor Activity

Significantly, 3-Bromothieno[3,2-b]pyridine derivatives have been synthesized and evaluated for their potential in inhibiting tumor cell growth. These derivatives, especially when reacted in Sonogashira couplings, show promising results in the inhibition of tumor growth in various human tumor cell lines. Studies have also explored their effects on the cell cycle and apoptosis, making them crucial in cancer research and drug development (Queiroz et al., 2011).

Application in Material Science

In material science, the synthesis of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles using 3-bromothieno[3,2-b]pyridine demonstrates its utility in creating new conjugated polymeric systems. These compounds are characterized for their electrochemical and photophysical properties, contributing to advancements in materials with specific electronic and optical applications (Ogawa & Rasmussen, 2003).

properties

IUPAC Name

3-bromothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQIGSHNHLULNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50529352
Record name 3-Bromothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothieno[3,2-b]pyridine

CAS RN

94191-12-5
Record name 3-Bromothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.45 g of Thieno[3,2-b]pyridine (25.6 mmol), 2.15 g of sodium bicarbonate (25.6 mmol), 6.69 g of K2HPO4 (38.4 mmol) and 4.01 g of MgSO4 (33.3 mmol) are placed in the flask with 60 ml of CHCl3. The mixture is stirred under reflux and 1.57 ml of Br2 (30.7 mmol) is added slowly. The reaction mixture is stirred under reflux overnight. Additional 0.7 ml of bromine is added and stirred under reflux for 4 h and cooled to room temperature. Water is added and extracted with CHCl3. The separated CHCl3 is washed by sat. Na2S2O3 and sat. NaCl and dried over Na2SO4 and evaporated. The title compound is recrystallized from Hexane/CH2Cl2. 3.94 g, Yield 72%. mass spectrum (m/e): 215 (M+1); 1H-NMR (CDCl3): 8.86 (d, 1H, J=5.2 Hz), 8.24 (d, 1H, J=8.2 Hz), 7.82 (s, 1H), 7.38 (dd, 1H, J=8.2 Hz, 5.2 Hz) ppm.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
6.69 g
Type
reactant
Reaction Step Three
Name
Quantity
4.01 g
Type
reactant
Reaction Step Four
Name
Quantity
1.57 mL
Type
reactant
Reaction Step Five
Quantity
0.7 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
60 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
BR Silva, R Rebelo, JM Rodrigues, CPR Xavier… - Molecules, 2021 - mdpi.com
A series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a–2h were synthesized by CC Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-…
Number of citations: 2 www.mdpi.com
JM Rodrigues, P Buisson, JM Pereira, IM Pinheiro… - Tetrahedron, 2019 - Elsevier
Novel 8-(het)aryl-6H-pyrano[4′,3′:4,5]thieno[3,2-b]pyridines were prepared in good to high yields by a tandem one-pot procedure of Sonogashira coupling and 6-endo-dig …
Number of citations: 13 www.sciencedirect.com
BR Silva, CPR Xavier, MH Vasconcelos… - 2020 - sciforum.net
Recently, we have been interested in the synthesis of thieno [3, 2-b] pyridine derivatives functionalized on the thiophene ring and in their potential antitumor activity 1. o Sulforhodamine …
Number of citations: 3 sciforum.net
BDR Silva - 2020 - repositorium.sdum.uminho.pt
Nowadays, due to cancer burden, the screening for new potential antitumoral synthetic compounds and the knowledge about some of their possible mechanisms of action have been …
Number of citations: 0 repositorium.sdum.uminho.pt
WH Bunnelle, JF Daanen, KB Ryther… - Journal of medicinal …, 2007 - ACS Publications
A series of exceptionally potent agonists at neuronal nicotinic acetylcholine receptors (nAChRs) has been investigated. Several N-(3-pyridinyl) derivatives of bridged bicyclic diamines …
Number of citations: 60 pubs.acs.org
SK Kim, WA Goddard III, KY Yi, BH Lee, CJ Lim… - …, 2014 - Wiley Online Library
Human Urotensin‐II (U‐II) is the most potent mammalian vasoconstrictor known. 1 Thus, a U‐II antagonist would be of therapeutic value in a number of cardiovascular disorders. 2 Here, …
V Yogeshwaran, S Dhayanithi, PV Kumar… - Results in …, 2023 - Elsevier
The organic ring closure reaction of diverse acyclic compounds is governed mostly by the Baldwin rule. The ring closure compounds shows emergent application. In recent years, ring …
Number of citations: 0 www.sciencedirect.com
CE KLOPFENSTEIN - 1966 - search.proquest.com
Thienopyridines represent an intere sting class of compounds to both the organic chemist and the pharama cologist. Only the chemistry of compounds in this class will be discussed here…
Number of citations: 2 search.proquest.com
V Cadierno Menéndez - Current organic chemistry, 2021 - digibuo.uniovi.es
Recent advances in the metal-catalyzed hydrofunctionalization of alkynes with carboxylic acids are comprehensively reviewed. Both inter-and intramolecular processes, leading …
Number of citations: 8 digibuo.uniovi.es
JPM Rodrigues - 2015 - repositorium.sdum.uminho.pt
A necessidade de encontrar novos fármacos para várias doenças, tem levado os químicos medicinais a utilizar metodologias sintéticas, que permitem o acesso a um grande número …
Number of citations: 0 repositorium.sdum.uminho.pt

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